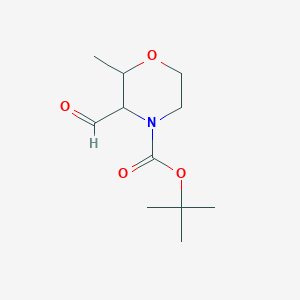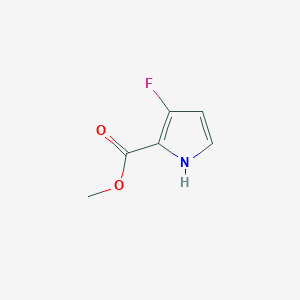
tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of tert-butyl 4-hydroxy-2-methylmorpholine-4-carboxylate with a formylating agent such as formic acid or formic anhydride . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction . Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various chemical reactions that modify the structure and function of target molecules. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, thereby altering their activity and function .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate include:
tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate: This compound has a similar structure but with a different substitution pattern on the morpholine ring.
tert-Butyl 4-formyl-2-methylmorpholine-4-carboxylate: This compound differs in the position of the formyl group on the morpholine ring.
tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of a morpholine ring and different functional groups.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 3-formyl-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-8-9(7-13)12(5-6-15-8)10(14)16-11(2,3)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
CSCYLUWCHOCIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCO1)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
